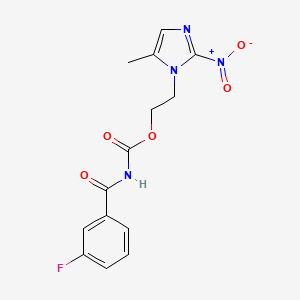
2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is a synthetic compound that belongs to the class of indoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline in lab experiments is its potent antitumor activity against various cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential applications in other fields such as biochemistry and pharmacology. Additionally, the synthesis of analogs of this compound could be explored to improve its potency and selectivity.
Synthesis Methods
The synthesis of 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline involves the reaction of 2-methylindoline-1-sulfonyl chloride and 1-piperidinecarboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-16-14-18-15-17(21(24)22-12-6-3-7-13-22)10-11-20(18)23(16)27(25,26)19-8-4-2-5-9-19/h2,4-5,8-11,15-16H,3,6-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTGVESNSUIYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![(1S*,4S*)-2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6081547.png)
![2-[methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]-1-phenylethanol](/img/structure/B6081559.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)

![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)